molecular formula C10H14BrNO2 B580368 5-Bromo-3-ethoxy-2-propoxypyridine CAS No. 1241752-37-3

5-Bromo-3-ethoxy-2-propoxypyridine

Cat. No.: B580368
CAS No.: 1241752-37-3
M. Wt: 260.131
InChI Key: UBYRWNAYRXOESB-UHFFFAOYSA-N
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Description

5-Bromo-3-ethoxy-2-propoxypyridine: is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. The presence of bromine, ethoxy, and propoxy groups in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethoxy-2-propoxypyridine typically involves the bromination of 3-ethoxy-2-propoxypyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-ethoxy-2-propoxypyridine can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation Reactions: The ethoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-ethoxy-2-propoxypyridine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

  • Substituted pyridines with various functional groups.
  • Oxidized products such as aldehydes and carboxylic acids.
  • Reduced products like 3-ethoxy-2-propoxypyridine.

Scientific Research Applications

Chemistry: 5-Bromo-3-ethoxy-2-propoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into this compound derivatives has shown potential for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry: In the agrochemical industry, the compound is used as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethoxy-2-propoxypyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The ethoxy and propoxy groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

    5-Bromo-2-ethoxypyridine: Lacks the propoxy group, making it less lipophilic.

    3-Ethoxy-2-propoxypyridine: Lacks the bromine atom, reducing its potential for halogen bonding.

    5-Bromo-2-methoxypyridine: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

Uniqueness: 5-Bromo-3-ethoxy-2-propoxypyridine is unique due to the combination of bromine, ethoxy, and propoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

5-bromo-3-ethoxy-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-3-5-14-10-9(13-4-2)6-8(11)7-12-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYRWNAYRXOESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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